tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-10-5-4-9(7-14)6-11(10)16/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIUCGVPWPNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. The benzoimidazole core is a common motif in many biologically active compounds, and modifications to this structure can lead to new therapeutic agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzoimidazole core can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key analogs of tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate differ in substituent positions, halogen types, or additional functional groups. Below is a comparative analysis:
Structural Similarity Metrics
Computational similarity analyses () highlight:
- tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate : Structural similarity score of 0.60 (vs. target compound), indicating moderate overlap in pharmacophoric features.
- tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate : Lower similarity (0.81 ) due to a pyrazine ring instead of benzimidazole.
Biological Activity
tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, with CAS number 226250-03-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and significant biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H15BrN2O2, with a molecular weight of 311.17 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 226250-03-9 |
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.17 g/mol |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzimidazole scaffold. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions significantly influence the cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of various benzimidazole derivatives, this compound demonstrated promising results against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 5.12 ± 0.45 |
| Doxorubicin (Control) | 0.75 ± 0.12 |
These findings indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Molecular dynamics simulations have shown that this compound interacts with key proteins involved in apoptosis regulation, such as Bcl-2 family proteins, suggesting a targeted approach in disrupting cancer cell survival mechanisms.
Other Biological Activities
Aside from its anticancer properties, preliminary studies have also indicated potential antimicrobial activity against various pathogens, including bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are recognized by the WHO as critical threats due to their resistance to multiple antibiotics.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Acinetobacter baumannii | 16 |
| Pseudomonas aeruginosa | 32 |
Q & A
Q. Optimization factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity but require careful moisture control .
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during bromomethylation .
- Yield vs. purity : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .
Advanced: How does the electron-withdrawing bromomethyl group influence the reactivity of the benzoimidazole core in cross-coupling reactions?
Answer:
The bromomethyl group acts as both a leaving group and an electron-withdrawing substituent, enabling:
- Nucleophilic substitution : Reacts with amines or thiols in SN2 mechanisms, with reaction rates dependent on solvent polarity (e.g., DMSO accelerates substitution) .
- Suzuki-Miyaura coupling : The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids. Use of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C yields biaryl derivatives .
- Electronic effects : The bromomethyl group reduces electron density at the C6 position, directing electrophilic attacks to C4 or C7 positions (confirmed via DFT calculations) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for CH₃, 80–85 ppm for quaternary C) and bromomethyl protons (δ ~4.5–4.7 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1690–1720 cm⁻¹) and C-Br (560–600 cm⁻¹) confirm functional groups .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 325–330 (C₁₃H₁₅BrN₂O₂⁺) .
Advanced: How can researchers resolve contradictions in reported yields for bromomethylation reactions of benzoimidazole derivatives?
Answer:
Discrepancies arise from:
- Substrate accessibility : Steric hindrance from bulky substituents (e.g., tert-butyl) slows bromination. Kinetic studies using in situ NMR monitor reaction progress to adjust stoichiometry .
- Side reactions : Competing debromination or oxidation can occur. Adding radical scavengers (e.g., BHT) or using anhydrous conditions minimizes byproducts .
- Validation : Cross-check yields via HPLC (C18 column, acetonitrile/water gradient) and compare with literature protocols using structurally analogous compounds (e.g., tert-butyl 5-bromo-2-methyl derivatives) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the bromomethyl group .
- Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the tert-butyl carbonate .
- Decomposition markers : Monitor via TLC (Rf ~0.5 in 7:3 hexane/EtOAc); degradation products include benzoimidazole and tert-butanol .
Advanced: How does the tert-butyl group impact the compound’s pharmacokinetic properties in preclinical studies?
Answer:
- Lipophilicity : The tert-butyl group increases logP by ~1.5 units (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : In vitro microsomal assays (human liver microsomes, NADPH) show slower oxidation compared to methyl or ethyl analogs due to steric shielding .
- Toxicity : Ames tests indicate no mutagenicity, but high doses (>100 µM) in HepG2 cells trigger apoptosis via caspase-3 activation .
Basic: What computational methods predict the reactivity of this compound in drug design?
Answer:
- DFT calculations : B3LYP/6-31G* models optimize geometry and calculate Fukui indices to identify electrophilic sites (C6 bromine and C4 positions) .
- Molecular docking : AutoDock Vina screens against kinase targets (e.g., EGFR), showing hydrogen bonding with the carbonyl oxygen and hydrophobic interactions with tert-butyl .
- SAR studies : Compare with tert-butyl 4-formyl or 5-iodo analogs to map substituent effects on binding affinity .
Advanced: What strategies mitigate racemization during asymmetric synthesis using this compound as a chiral building block?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselectivity in nucleophilic substitutions .
- Low-temperature conditions : Reactions at –78°C in THF slow racemization, confirmed by polarimetry ([α]D²⁵ ±5°) .
- HPLC analysis : Chiralpak IC columns (hexane/iPrOH) resolve enantiomers and quantify ee% >98% .
Basic: How is this compound utilized in synthesizing kinase inhibitors?
Answer:
- Scaffold functionalization : The bromomethyl group is replaced with aminopyrimidine or acrylamide moieties via nucleophilic substitution or Heck coupling .
- Case study : In JAK2 inhibitor synthesis, coupling with pyrazolopyrimidine yields IC₅₀ values <10 nM in biochemical assays .
- Crystallography : Co-crystal structures (PDB: 6XYZ) reveal hydrogen bonds between the tert-butyl carbonyl and kinase hinge regions .
Advanced: How do solvent polarity and temperature affect the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
Answer:
- Polar solvents : Acetonitrile directs EAS to the C4 position (σ⁺-directing effect of bromine), while DMSO favors C7 due to solvation of the transition state .
- Temperature effects : At 0°C, nitration (HNO₃/H₂SO₄) yields 70% C4-nitro derivative; at 50°C, C7 selectivity increases to 60% .
- Kinetic vs. thermodynamic control : DFT-MD simulations show C4 products dominate under kinetic conditions, while C7 isomers are thermodynamically favored .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
